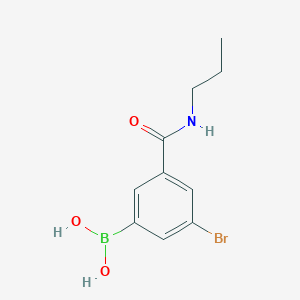

5-Bromo-3-(N-propylaminocarbonyl)phenylboronic acid

Übersicht

Beschreibung

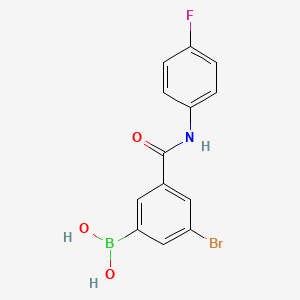

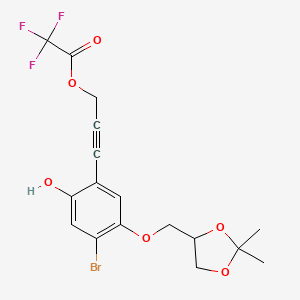

5-Bromo-3-(N-propylaminocarbonyl)phenylboronic acid is a chemical compound with the CAS Number: 2121512-78-3 . Its molecular weight is 285.93 . The IUPAC name for this compound is (3-bromo-5-(propylcarbamoyl)phenyl)boronic acid . It is stored at a temperature of 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13BBrNO3/c1-2-3-13-10(14)7-4-8(11(15)16)6-9(12)5-7/h4-6,15-16H,2-3H2,1H3,(H,13,14) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a compound with a molecular weight of 285.93 . It is stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Photophysical Studies

In the realm of chemical synthesis, derivatives of bromophenylboronic acids, including compounds structurally related to 5-Bromo-3-(N-propylaminocarbonyl)phenylboronic acid, have shown utility in creating fluorescein derivatives with unique pH-dependent fluorescence properties. These derivatives can undergo cross-coupling reactions, such as Suzuki and Sonogashira, to produce compounds with potential applications in bioimaging and sensor technologies due to their specific emission properties under varying pH conditions (Hwang et al., 2018).

Antimicrobial and Hemostatic Activities

Research into the sodium salts of N-acyl-5-bromo(3,5-dibromo)anthranilic acids, structurally similar to the core phenylboronic acid structure, has identified compounds with notable hemostatic and antimicrobial activities. These studies underline the potential of bromophenylboronic acid derivatives in developing new therapeutic agents with hemostatic properties and antimicrobial efficacy against common pathogens like Staphylococcus aureus and Escherichia coli (Andryukov et al., 2011).

Optical Modulation and Nanotechnology

The incorporation of phenylboronic acid groups into polymers for wrapping around single-walled carbon nanotubes (SWNTs) demonstrates an innovative approach to modifying the optical properties of nanomaterials for applications in saccharide recognition. This highlights the versatility of phenylboronic acid derivatives, including this compound, in the development of sensitive, selective optical sensors for biomedical and environmental monitoring purposes (Mu et al., 2012).

Gene Transfection and Biomedical Research

The functionalization of polymers with phenylboronic acid to enhance gene delivery capabilities represents a significant advancement in gene therapy technologies. By improving the condensation ability to DNA and facilitating cellular uptake, derivatives of phenylboronic acid, such as this compound, could play a crucial role in developing more efficient and targeted gene delivery systems (Peng et al., 2010).

Wirkmechanismus

- The primary target of this compound is not explicitly documented in the available literature. However, boronic acids are commonly used in Suzuki–Miyaura (SM) cross-coupling reactions, which involve the formation of carbon–carbon bonds. In SM coupling, the compound interacts with palladium catalysts, leading to bond formation between organic fragments .

Target of Action

Mode of Action

Safety and Hazards

Eigenschaften

IUPAC Name |

[3-bromo-5-(propylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BBrNO3/c1-2-3-13-10(14)7-4-8(11(15)16)6-9(12)5-7/h4-6,15-16H,2-3H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUJQDJJXOLSAOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Br)C(=O)NCCC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BBrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001192220 | |

| Record name | Boronic acid, B-[3-bromo-5-[(propylamino)carbonyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001192220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2121512-78-3 | |

| Record name | Boronic acid, B-[3-bromo-5-[(propylamino)carbonyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[3-bromo-5-[(propylamino)carbonyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001192220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(Pyridine-2-yl)-2-propanato]iridium(IV) dimer solution 97% (1 mM in 0.1 Molar aqueous NaIO3)](/img/structure/B6303767.png)

![[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]methylamine trifluoroacetate; 95%](/img/structure/B6303815.png)

![[2-(Benzyloxy)-4-bromo-5-methylphenyl]methanol](/img/structure/B6303832.png)